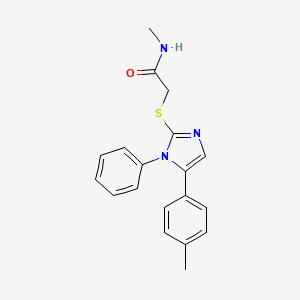

N-methyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-methyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a methyl-substituted imidazole core linked to a phenyl and p-tolyl group via sulfur. The compound’s structure combines a thioacetamide bridge (–S–CH2–CO–NH–CH3) with a 1,5-disubstituted imidazole scaffold, which is known for its pharmacological relevance in targeting enzymes, receptors, and cancer cell lines .

Properties

IUPAC Name |

N-methyl-2-[5-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-14-8-10-15(11-9-14)17-12-21-19(24-13-18(23)20-2)22(17)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDJYYWLVZLEQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-methyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound based on diverse scientific literature.

Synthesis and Structural Characterization

The compound can be synthesized through a multi-step process involving the reaction of imidazole derivatives with appropriate thiol and acetamide functionalities. The structural characterization typically involves techniques such as NMR and mass spectrometry to confirm the identity and purity of the synthesized product.

Cytotoxicity Against Cancer Cells

This compound has shown promising cytotoxic effects in various cancer cell lines. In vitro studies indicate that this compound inhibits cell proliferation by disrupting microtubule dynamics, similar to other imidazole derivatives. For instance, compounds with imidazole scaffolds have been reported to interact with colchicine-binding sites on tubulin, leading to cell cycle arrest in the G2/M phase .

Table 1: Summary of Cytotoxicity Studies

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-methyl-2... | A549 (Lung) | 5.0 | Microtubule destabilization |

| N-methyl-2... | MCF7 (Breast) | 4.5 | G2/M phase arrest |

| Reference Drug | Cisplatin | 3.0 | DNA cross-linking |

The proposed mechanism for the anticancer activity of this compound involves:

- Microtubule Disruption : Similar to other imidazole derivatives, it binds to tubulin, preventing polymerization and leading to mitotic arrest.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, as indicated by increased levels of pro-apoptotic markers in treated cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. Preliminary studies suggest that it exhibits significant inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 8 | Bactericidal |

| Escherichia coli | 16 | Bacteriostatic |

Case Studies

- Case Study on Cancer Cell Lines : In a study involving human gastric and colorectal cancer cells, N-methyl-2... demonstrated a concentration-dependent inhibition of cell growth, significantly prolonging survival in murine models when administered orally .

- Antimicrobial Efficacy : Another study assessed the compound's effectiveness against clinical isolates of Staphylococcus aureus, showing substantial inhibition of biofilm formation and reduced bacterial load in infected tissues .

Scientific Research Applications

N-methyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide exhibits various biological activities, primarily attributed to its ability to interact with specific cellular pathways. Notable applications include:

1. Anticancer Activity

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways, disrupting the cell cycle, and promoting cell death in tumor models.

- Case Studies :

- A study on MCF-7 breast cancer cells indicated an IC50 value of 0.28 µg/mL, demonstrating significant cytotoxicity and potential as a chemotherapeutic agent.

- In vivo studies have reported substantial tumor reduction in sarcoma-bearing mice treated with similar imidazole derivatives, highlighting the compound's anticancer potential.

2. Anti-inflammatory Effects

- The imidazole moiety is known for its role in modulating inflammatory responses. Research indicates that derivatives of this compound may inhibit pro-inflammatory cytokines, offering therapeutic benefits in conditions like arthritis.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound analogs to enhance efficacy and reduce toxicity. The following table summarizes key findings from various studies:

| Study | Cell Line | IC50 (µg/mL) | Observations |

|---|---|---|---|

| MCF-7 | Breast Cancer | 0.28 | Induces apoptosis via caspase activation |

| HepG2 | Liver Cancer | 9.6 | Moderate cytotoxicity observed |

| HL-60 | Leukemia | 3.21 | Significant inhibition of cell proliferation |

Comparison with Similar Compounds

The following analysis compares N-methyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide to structurally related compounds in terms of synthesis, structural features, and biological activity.

Table 2: Bioactivity Comparison

Physicochemical and Spectroscopic Properties

Q & A

Q. What are the standard synthetic routes for N-methyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core. Key steps include:

- Imidazole ring construction : Cyclization of appropriately substituted precursors (e.g., α-aminocarbonyl compounds with aldehydes) under reflux in solvents like ethanol or acetonitrile .

- Thioether linkage introduction : Reaction of the imidazole-2-thiol intermediate with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) .

- N-methylation : Alkylation of the acetamide group using methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) under inert conditions .

Purification often employs column chromatography or recrystallization from ethanol.

Q. How is the structural integrity of this compound verified in academic research?

Methodological approaches include:

- Spectroscopic analysis :

- ¹H/¹³C NMR : Confirms substituent positions (e.g., aromatic protons from phenyl and p-tolyl groups at δ 7.2–7.8 ppm) .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for the acetamide) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

- Elemental analysis : Ensures purity (>95%) by comparing calculated vs. experimental C, H, N, S percentages .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening often includes:

- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with IC₅₀ values calculated .

- Enzyme inhibition studies : Targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE), measured via spectrophotometric assays .

- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ values .

Advanced Research Questions

Q. How do structural modifications influence the compound’s pharmacokinetics and bioactivity?

Structure-Activity Relationship (SAR) studies reveal:

-

Substituent effects :

Substituent Position Biological Impact p-Tolyl at imidazole-C5 Enhances lipophilicity, improving membrane permeability Thioether linkage Increases metabolic stability compared to oxygen analogs N-methyl acetamide Reduces renal clearance by limiting hydrogen bonding -

Methodology : Computational docking (e.g., AutoDock Vina) identifies binding interactions with target proteins, guiding rational design .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies (e.g., varying IC₅₀ values) are addressed via:

- Standardized assay protocols : Uniform conditions (pH, temperature, solvent controls) to minimize variability .

- Comparative SAR analysis : Correlating substituent patterns (e.g., electron-withdrawing groups on phenyl rings) with activity trends .

- Meta-analysis : Aggregating data from multiple studies to identify outliers or confounding factors (e.g., impurity levels >5%) .

Q. How is the synthesis optimized for scalability while maintaining yield?

Advanced optimization techniques include:

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., imidazole ring decomposition) .

- Catalyst screening : Transition metals (e.g., CuI) or organocatalysts enhance coupling efficiency in thioether formation .

- DoE (Design of Experiments) : Statistical modeling (e.g., response surface methodology) to balance variables like temperature, solvent ratio, and reaction time .

Q. What advanced techniques elucidate the mechanism of action?

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics to targets like COX-2 .

- X-ray crystallography : Resolves 3D protein-ligand complexes, identifying critical interactions (e.g., hydrogen bonds with Ser530 in COX-2) .

- Metabolomic profiling : LC-MS/MS tracks metabolic pathways (e.g., hepatic CYP450-mediated oxidation) .

Methodological Challenges

Q. How are stability issues addressed during storage and handling?

- Lyophilization : Freeze-drying under vacuum preserves stability for long-term storage .

- Light-sensitive conditions : Amber vials and inert atmospheres (N₂) prevent photodegradation of the thioether group .

- Hygroscopicity management : Desiccants (e.g., silica gel) in storage containers mitigate hydrolysis of the acetamide .

Q. What analytical methods differentiate polymorphic forms?

- PXRD (Powder X-ray Diffraction) : Identifies crystalline vs. amorphous phases .

- DSC (Differential Scanning Calorimetry) : Detects melting point variations (>5°C differences indicate distinct polymorphs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.